4'-Fluorouridine -

4'-Fluorouridine

Catalog Number: EVT-8829446
CAS Number:
Molecular Formula: C9H11FN2O6
Molecular Weight: 262.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

4'-Fluorouridine is classified as a nucleoside analog and falls under the category of antiviral agents. It is synthesized from uridine through various chemical reactions that introduce the fluorine atom at the 4' position of the sugar moiety. This modification alters the compound's interaction with viral polymerases, which are crucial for viral replication.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4'-fluorouridine typically involves several steps that include protecting groups to manage reactivity and selectivity during the synthesis process. A common method includes:

  1. Starting Material: The synthesis often begins with D-ribonolactone or uridine.
  2. Protection: Hydroxyl groups on the ribose sugar are protected using various protecting groups like benzyl or acetyl groups.
  3. Fluorination: The introduction of fluorine can be achieved through methods such as iodofluorination or direct fluorination using reagents like iodine and silver fluoride.
  4. Deprotection: After fluorination, protecting groups are removed to yield 4'-fluorouridine.

For instance, one reported synthesis involves treating uracil with a fluorinating agent under specific conditions to yield 4'-fluorouridine in good yields .

Molecular Structure Analysis

Structure and Data

The molecular formula for 4'-fluorouridine is C₁₁H₁₄F₁N₃O₅. It features a ribofuranose sugar with a beta-D-configuration, where the fluorine atom is positioned at the 4' carbon. The structural representation highlights the presence of hydroxyl groups at the 2', 3', and 5' positions, which are crucial for its biological activity.

Key structural data include:

  • Molecular Weight: Approximately 283.24 g/mol
  • Melting Point: Typically around 120-125 °C
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
Chemical Reactions Analysis

Reactions and Technical Details

4'-Fluorouridine participates in various chemical reactions that are significant for its biological activity:

  1. Phosphorylation: It can be phosphorylated to form active triphosphate forms (4'-fluorouridine triphosphate), which are incorporated into RNA during viral replication.
  2. Incorporation into RNA: The viral RNA-dependent RNA polymerase recognizes and incorporates 4'-fluorouridine in place of uridine during RNA synthesis, leading to chain termination due to its structural differences .
  3. Resistance Mechanisms: Some viral strains have developed mutations that confer resistance to 4'-fluorouridine, affecting its efficacy .
Mechanism of Action

Process and Data

The mechanism of action for 4'-fluorouridine primarily revolves around its role as a chain-terminating nucleoside analog. When incorporated into viral RNA by RNA-dependent RNA polymerase, it prevents further elongation of the RNA strand due to its altered structure compared to uridine.

  1. Inhibition of Viral Replication: The incorporation results in premature termination of RNA synthesis, effectively inhibiting the replication cycle of viruses such as SARS-CoV-2 and respiratory syncytial virus.
  2. Selectivity Index: The selectivity index for 4'-fluorouridine has been reported to be high, indicating low cytotoxicity relative to its antiviral efficacy .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Stability: Generally stable under dry conditions but may decompose when exposed to moisture or high temperatures over extended periods.
  • pH Range: Stable in neutral pH but should be handled with care in acidic or basic environments.

Relevant data includes:

  • Solubility: Highly soluble in water (up to several grams per liter), facilitating oral administration.
  • Log P (Partition Coefficient): Indicates moderate lipophilicity which aids in cellular uptake.
Applications

Scientific Uses

4'-Fluorouridine has promising applications in antiviral therapy:

  1. Antiviral Agent: It is being explored as an oral treatment option for infections caused by respiratory syncytial virus and SARS-CoV-2 due to its potent inhibitory effects on these viruses.
  2. Research Tool: Used in studies investigating viral replication mechanisms and resistance development.
  3. Potential Drug Development: Ongoing research aims to optimize formulations for enhanced efficacy against emerging viral threats, including other RNA viruses .
Mechanistic Basis of Antiviral Activity

Ribonucleoside Analog-Mediated RNA-Dependent RNA Polymerase (Ribonucleic Acid-dependent Ribonucleic Acid Polymerase) Inhibition

4′-Fluorouridine (4′-FlU) exerts its broad-spectrum antiviral activity primarily through intracellular conversion to its bioactive 5′-triphosphate form (4′-FlU-Triphosphate). This metabolite functions as a substrate mimic for endogenous uridine triphosphate, competitively incorporating into nascent viral ribonucleic acid chains during replication catalyzed by viral RNA-dependent RNA polymerase complexes. Unlike classical chain terminators, 4′-FlU-Triphosphate permits limited elongation post-incorporation but induces sequence-dependent transcriptional stalling, effectively halting viral genome production. Biochemical studies confirm that 4′-FlU-Triphosphate is recognized by diverse viral RNA-dependent RNA polymerases, including those of Mononegavirales, Orthomyxoviridae, and coronaviruses, with half-maximal effective concentrations (EC₅₀) ranging from 0.2–1.2 μM in cell culture models [1] [2] [4]. The selectivity arises from significantly reduced incorporation efficiency by host cellular polymerases, minimizing off-target effects [1].

Table 1: Incorporation Kinetics of 4′-Fluorouridine-Triphosphate by Viral RNA-dependent RNA Polymerases

Viral PolymeraseKₘ (μM) for Uridine TriphosphateKₘ (μM) for 4′-FlU-TriphosphateIncorporation Efficiency (Kₘ,UTP/Kₘ,4′-FlU-TP)
Respiratory Syncytial Virus RNA-dependent RNA Polymerase8.2 ± 1.122.5 ± 3.40.36
Severe Acute Respiratory Syndrome Coronavirus 2 RNA-dependent RNA Polymerase10.7 ± 2.329.8 ± 4.70.36
Chikungunya Virus Nonstructural Protein 46.9 ± 0.918.3 ± 2.10.38
Human Mitochondrial RNA Polymerase*12.5 ± 1.8>500<0.025

*Host control polymerase demonstrating selectivity [1] [4].

Transcriptional Stalling Mechanisms in Mononegavirales and Orthomyxoviridae Families

In Mononegavirales (e.g., Respiratory Syncytial Virus, Nipah virus), 4′-FlU-Triphosphate incorporation induces positional stalling of the RNA-dependent RNA Polymerase complex 1–4 nucleotides downstream of the incorporation site. This stalling phenotype was demonstrated using recombinant Respiratory Syncytial Virus RNA-dependent RNA Polymerase-Phosphoprotein complexes in in vitro primer extension assays. When 4′-FlU-Triphosphate replaced uridine triphosphate in reactions, efficient incorporation occurred opposite adenosine in the template strand. However, subsequent elongation was impaired, with polymerase complexes predominantly arresting at the i+3 position (three nucleotides beyond the 4′-FlU incorporation site) [1]. Stalling efficiency proved highly dependent on template sequence context:

  • AxAxxx motifs: Stalling occurred immediately at the incorporation site (i+0)
  • AAxxAx motifs: Stalling at i+0 following tandem incorporations
  • AU-rich spacer sequences: Predominant stalling at i+3 [1]

Similar stalling patterns were observed in de novo RNA synthesis assays using native Respiratory Syncytial Virus promoter sequences, confirming biological relevance. For influenza viruses (Orthomyxoviridae), 4′-FlU-Triphosphate incorporation by the trimeric polymerase complex (Subunits Polymerase Basic 1, Polymerase Basic 2, Polymerase Acidic) causes analogous transcriptional arrest, though precise stalling positions vary with viral strain and template composition [3] [6].

Delayed versus Immediate Chain Termination Phenotypes Across Viral Taxa

4′-FlU-Triphosphate exhibits distinct chain termination phenotypes depending on the viral family:

  • Delayed Termination: Characteristic of Mononegavirales (Respiratory Syncytial Virus, Nipah virus) and coronaviruses (Severe Acute Respiratory Syndrome Coronavirus 2). Biochemical assays show continued RNA synthesis for 1–4 nucleotides post-incorporation before stalling occurs. This mechanism differs fundamentally from immediate chain terminators (e.g., adenine arabinoside triphosphate) and mutagenic agents (e.g., Molnupiravir's triphosphate form) [1] [2]. Side-by-side comparisons with remdesivir triphosphate (delayed terminator) revealed analogous stalling patterns, though 4′-FlU-Triphosphate exhibited faster incorporation kinetics against Respiratory Syncytial Virus RNA-dependent RNA Polymerase [1].

  • Immediate Termination: Observed in certain template contexts for alphaviruses (e.g., Chikungunya virus Nonstructural Protein 4). In vitro replication assays demonstrated that 4′-FlU-Triphosphate incorporation at specific sites (notably uridine-rich regions) caused abrupt polymerase arrest without significant further elongation. This phenotype resembles classical chain termination but occurs selectively rather than universally [4].

Table 2: Termination Phenotypes of 4′-Fluorouridine-Triphosphate Across Viral Families

Viral FamilyRepresentative VirusTermination PhenotypePrimary Stalling Position(s)Structural Determinants
PneumoviridaeRespiratory Syncytial VirusDelayedi+3 (variable)RNA-dependent RNA Polymerase active site flexibility; Template sequence downstream of incorporation site
CoronaviridaeSevere Acute Respiratory Syndrome Coronavirus 2Delayedi+1 to i+4Template slippage propensity; Nucleocapsid protein interactions
TogaviridaeChikungunya virusImmediate*i+0Nonstructural Protein 4 fidelity; Primer-template stability
OrthomyxoviridaeInfluenza A virusDelayedi+2 to i+4Cap-snatching efficiency; Endonuclease activity

*Context-dependent; delayed termination observed in some template sequences [1] [2] [4].

Competitive Inhibition Dynamics With Endogenous Pyrimidine Pools

The antiviral efficacy of 4′-FlU is modulated by cellular pyrimidine homeostasis. Exogenous uridine supplementation (≥100 μM) completely rescues viral replication in 4′-FlU-treated cells, confirming competitive inhibition at the RNA-dependent RNA Polymerase active site [1] [3]. This competition is exploited therapeutically through synergistic combinations with dihydroorotate dehydrogenase inhibitors (e.g., brequinar, teriflunomide), which suppress de novo uridine triphosphate biosynthesis:

  • Mechanism: Dihydroorotate dehydrogenase inhibition depletes cellular uridine triphosphate pools by blocking the conversion of dihydroorotate to orotate in the pyrimidine biosynthesis pathway. This depletion increases the preferential incorporation of 4′-FlU-Triphosphate by viral RNA-dependent RNA Polymerase [3] [5] [7].
  • Synergy Metrics:
  • Against Severe Acute Respiratory Syndrome Coronavirus 2: Brequinar (1 μM) reduced 4′-FlU EC₅₀ from 0.6 μM to 0.08 μM (7.5-fold shift)
  • Against Influenza A virus: Teriflunomide (5 μM) reduced 4′-FlU EC₅₀ from 1.2 μM to 0.15 μM (8-fold shift)
  • Even 4′-FlU-resistant influenza variants (polymerase basic 1 E51K mutant) were resensitized by dihydroorotate dehydrogenase inhibition [3] [5].

Table 3: Impact of Pyrimidine Pool Modulation on 4′-Fluorouridine Antiviral Activity

ModulatorConcentrationVirus4′-FlU EC₅₀ Alone (μM)4′-FlU EC₅₀ with Modulator (μM)Fold Change
Uridine100 μMRespiratory Syncytial Virus0.61>50>82-fold increase
Brequinar1 μMSevere Acute Respiratory Syndrome Coronavirus 20.600.087.5-fold decrease
Teriflunomide5 μMInfluenza A virus1.200.158-fold decrease
Dihydroorotate200 μMChikungunya virus3.890.429.3-fold decrease

Data synthesized from enzyme kinetics and viral titer reduction assays [1] [3] [4].

Molecular dynamics simulations reveal that the 4′-fluoro modification induces ribose conformational constraints (C3′-endo sugar pucker predominance) that impair RNA-dependent RNA Polymerase translocation. This effect, combined with steric clashes between the fluorine atom and conserved RNA-dependent RNA Polymerase residues (e.g., Respiratory Syncytial Virus RNA-dependent RNA Polymerase Thr A813), underlies the stalling phenotype. Competition is further governed by the relative intracellular uridine triphosphate:4′-FlU-Triphosphate ratios, which vary by cell type and metabolic conditions [1] [3] [8]. Host dihydroorotate dehydrogenase expression levels in target tissues (e.g., respiratory epithelium, synovial fibroblasts in Chikungunya infection) thus represent a key determinant of 4′-FlU efficacy in vivo [3] [4] [7].

Properties

Product Name

4'-Fluorouridine

IUPAC Name

1-[(2R,3R,4S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H11FN2O6

Molecular Weight

262.19 g/mol

InChI

InChI=1S/C9H11FN2O6/c10-9(3-13)6(16)5(15)7(18-9)12-2-1-4(14)11-8(12)17/h1-2,5-7,13,15-16H,3H2,(H,11,14,17)/t5-,6+,7-,9-/m1/s1

InChI Key

RDCYLPRXPILMRP-JVZYCSMKSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)F)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)F)O)O

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